molecular formula C7H5BrFNO3 B13680870 6-Bromo-3-fluoro-2-nitroanisole

6-Bromo-3-fluoro-2-nitroanisole

Cat. No.: B13680870
M. Wt: 250.02 g/mol
InChI Key: WMZSQJVNHRGLMA-UHFFFAOYSA-N
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Description

6-Bromo-3-fluoro-2-nitroanisole is an organic compound with the molecular formula C7H5BrFNO3 It is a derivative of anisole, where the methoxy group is substituted with bromine, fluorine, and nitro groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-3-fluoro-2-nitroanisole typically involves multi-step reactions starting from anisole. The general steps include:

    Nitration: Anisole undergoes nitration to introduce the nitro group.

    Bromination: The nitroanisole is then brominated to introduce the bromine atom.

    Fluorination: Finally, the compound is fluorinated to obtain the desired product.

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up. These methods often involve optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques are common in industrial settings.

Types of Reactions:

    Substitution Reactions: this compound can undergo nucleophilic aromatic substitution reactions due to the presence of electron-withdrawing groups.

    Reduction Reactions: The nitro group can be reduced to an amine group under suitable conditions.

    Oxidation Reactions: The compound can also undergo oxidation reactions, although these are less common.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using tin(II) chloride in hydrochloric acid.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Major Products:

    Amines: Reduction of the nitro group yields corresponding amines.

    Substituted Anisoles: Substitution reactions can yield various substituted anisoles depending on the nucleophile used.

Scientific Research Applications

6-Bromo-3-fluoro-2-nitroanisole has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in the development of bioactive compounds.

    Medicine: Research into its potential as a pharmacophore for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-Bromo-3-fluoro-2-nitroanisole involves its interaction with various molecular targets. The presence of electron-withdrawing groups like nitro and halogens makes it reactive towards nucleophiles. This reactivity can be exploited in various chemical transformations and biological interactions.

Comparison with Similar Compounds

  • 4-Bromo-2-fluoro-6-nitroanisole
  • 2-Bromo-3-fluoro-6-nitroanisole
  • 5-Bromo-1-fluoro-2-methoxy-3-nitrobenzene

Comparison: 6-Bromo-3-fluoro-2-nitroanisole is unique due to the specific positioning of the bromine, fluorine, and nitro groups on the anisole ring

Properties

Molecular Formula

C7H5BrFNO3

Molecular Weight

250.02 g/mol

IUPAC Name

1-bromo-4-fluoro-2-methoxy-3-nitrobenzene

InChI

InChI=1S/C7H5BrFNO3/c1-13-7-4(8)2-3-5(9)6(7)10(11)12/h2-3H,1H3

InChI Key

WMZSQJVNHRGLMA-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1[N+](=O)[O-])F)Br

Origin of Product

United States

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